The compound beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc is a complex carbohydrate structure that consists of a galactose and N-acetylglucosamine backbone. It features a beta-D-galactopyranosyl residue linked through a (1→3) bond to a beta-D-N-acetylglucosaminyl residue, which in turn is connected via a (1→6) bond to an alpha-D-galactosaminyl residue. This structure is part of the O-glycan core 2 motif and is often attached to serine or threonine residues in glycoproteins, playing a significant role in various biological processes .
beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc, also known as Galbeta1-3(GlcNAcbeta1-6)GalNAcalpha, is a trisaccharide, meaning it consists of three sugar units linked together. These units are:
The numbers in parentheses, like (1->3), indicate the specific carbon atoms involved in the linkage between the sugar units. This specific trisaccharide is found in certain glycoconjugates, which are molecules where carbohydrates (sugars) are linked to proteins or lipids.
Research suggests that beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc might serve as a biomarker for certain diseases. Biomarkers are molecules that can indicate the presence of a disease or its progression. Studies have shown elevated levels of this trisaccharide in the blood and urine of patients with various cancers, including gastric, colorectal, and pancreatic cancers [, ]. However, further research is needed to validate its potential as a diagnostic tool and to understand the underlying mechanisms of its association with these diseases.
This trisaccharide has been identified as a ligand for selectins, which are cell adhesion molecules that play a role in various biological processes, including immune cell trafficking and inflammation []. By binding to selectins, beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc might be involved in cell-cell interactions and potentially contribute to various physiological and pathological processes.
Beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc exhibits various biological activities:
Several methods have been developed for synthesizing beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc:
The applications of beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc include:
Interaction studies involving beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc focus on:
Several compounds share structural similarities with beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Beta-D-Galp-(1->4)-Beta-D-GlcpNAc | Contains a (1→4) linkage instead of (1→3) | Important for blood group antigens |
| Alpha-D-Galp-(1->4)-Beta-D-Galp | Different linkage type (alpha vs. beta) | Commonly found in human blood group substances |
| Beta-D-Manp-(1->4)-Beta-D-GlcpNAc | Features a mannose residue instead of galactose | Key component of certain bacterial polysaccharides |
These compounds highlight the uniqueness of beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc due to its specific glycosidic linkages and biological roles.
beta-D-Galp-(1→3)-[beta-D-GlcpNAc-(1→6)]-alpha-D-GalpNAc is a trisaccharide glycan structure functionally and structurally classified as a Core 2 O-glycan. Its IUPAC name is 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-3-O-(beta-D-galactopyranosyl)-2-deoxy-alpha-D-galactopyranose, with synonyms including Galbeta1-3(GlcNAcbeta1-6)GalNAcalpha and GlcNAcbeta1-6(Galbeta1-3)GalNAcalpha. The molecule consists of an alpha-linked N-acetylgalactosamine (GalNAc) residue attached to serine or threonine in proteins, with a beta-1,3-linked galactose (Gal) and a beta-1,6-linked N-acetylglucosamine (GlcNAc) forming a branched structure.
Molecular Formula: C₂₂H₃₈N₂O₁₈
Molecular Weight: 586.5 g/mol
PubChem CID: 52921656
The Core 2 O-glycan structure was first characterized in the 1980s during studies on mucin-type glycosylation. Its discovery emerged from efforts to elucidate the branching patterns of O-linked glycans, distinct from the linear Core 1 structure (Galβ1-3GalNAcα1-O-Ser/Thr). Early research focused on its role in mucin glycoproteins, particularly in the gastrointestinal tract and immune cells, where Core 2 glycans are critical for forming protective barriers and modulating immune responses.
Key milestones include:
Core 2 O-glycans belong to the mucin-type O-glycan family, which includes eight distinct core structures (Table 1). These structures serve as templates for further elongation with monosaccharides such as sialic acid, fucose, or sulfate groups.
| Core Structure | Linkage Pattern | Key Enzyme | Tissue Expression |
|---|---|---|---|
| Core 1 (T-antigen) | Galβ1-3GalNAcα1-O | C1GalT1 | Ubiquitous |
| Core 2 | Galβ1-3(GlcNAcβ1-6)GalNAcα1-O | C2GnT1, C2GnT2, C2GnT3 | Intestine, Immune cells |
| Core 3 | GlcNAcβ1-3GalNAcα1-O | C3GnT | Intestine, Liver |
Table 1: Mucin-type O-glycan core structures and their biosynthetic enzymes.
The Core 2 structure is distinguished by its beta-1,6-GlcNAc branching, which enables subsequent modifications (e.g., sialylation, sulfation) critical for biological function.
The compound is a foundational unit of mucins (e.g., MUC2, MUC5AC), which form protective mucus barriers in the gastrointestinal and respiratory tracts. Its branched structure enhances mucus viscosity and resistance to enzymatic degradation by bacterial proteases.
Key Functions:
The Core 2 structure is synthesized via sequential enzymatic steps:
Tissue-Specific Expression:
Deficiencies in Core 2 biosynthesis are linked to:
The chemical compound beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc represents a core 2 O-glycan structure that serves as a fundamental building block in mammalian glycobiology [1] [3]. This branched trisaccharide exhibits a complex three-dimensional architecture that facilitates diverse biological interactions through its unique structural configuration [18]. The compound possesses a molecular formula of C20H35NO16 and a molecular weight of 545.5 g/mol, reflecting the combined mass of its constituent monosaccharides minus the water molecules eliminated during glycosidic bond formation [15] [17].
The core 2 O-glycan structure comprises three distinct monosaccharide units, each contributing specific structural and functional properties to the overall molecule [3] [8]. The central component is N-acetyl-alpha-D-galactosamine (alpha-D-GalpNAc), which serves as the reducing end and the primary attachment point for O-linked glycosylation to serine or threonine residues in proteins [17]. This aminosugar possesses a molecular formula of C8H15NO6 and a molecular weight of 221.21 g/mol [17].
| Monosaccharide | Abbreviation | Molecular Formula | Molecular Weight (g/mol) | Role in Core 2 Structure |
|---|---|---|---|---|
| D-Galactose (Galp) | β-D-Galp | C6H12O6 | 180.16 | Forms β1,3 linkage with GalpNAc |
| N-acetyl-D-glucosamine (GlcpNAc) | β-D-GlcpNAc | C8H15NO6 | 221.21 | Forms β1,6 linkage with GalpNAc |
| N-acetyl-D-galactosamine (GalpNAc) | α-D-GalpNAc | C8H15NO6 | 221.21 | Serves as the core attachment point to Ser/Thr |
The second monosaccharide component is beta-D-galactose (beta-D-Galp), a hexose sugar with the molecular formula C6H12O6 and molecular weight of 180.16 g/mol [15]. This galactose residue forms the core 1 backbone structure through its beta-1,3 linkage to the N-acetyl-alpha-D-galactosamine [8]. The third constituent is N-acetyl-beta-D-glucosamine (beta-D-GlcpNAc), an aminosugar identical in molecular composition to the N-acetyl-D-galactosamine but differing in stereochemistry and anomeric configuration [22]. This glucosamine derivative creates the characteristic branching point that distinguishes core 2 from core 1 O-glycans [3] [6].
The structural integrity of beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc depends on two distinct glycosidic linkages that exhibit different conformational properties and biological significance [22] [27]. The beta-1,3 glycosidic linkage connects the beta-D-galactose to the 3-position of the alpha-D-N-acetylgalactosamine, forming the core 1 disaccharide backbone [8] [23]. This linkage is characterized by specific torsion angles defined as φ = O5–C1–O1–C3 and ψ = C1–O1–C3–C4, which confer relatively rigid conformational properties with limited rotational freedom [27].
| Linkage Type | Monosaccharides Involved | Torsion Angles | Conformational Properties | Biological Significance |
|---|---|---|---|---|
| β1,3-linkage | β-D-Galp-(1→3)-α-D-GalpNAc | φ = O5–C1–O1–C3; ψ = C1–O1–C3–C4 | More rigid, limited rotational freedom | Forms Core 1 structure (T-antigen) |
| β1,6-linkage | β-D-GlcpNAc-(1→6)-α-D-GalpNAc | φ = O5–C1–O1–C6; ψ = C1–O1–C6–C5 | More flexible due to additional CH2 group | Creates branching point for Core 2 formation |
The beta-1,6 glycosidic linkage represents the defining structural feature that transforms the core 1 structure into the core 2 configuration [3] [29]. This linkage connects the N-acetyl-beta-D-glucosamine to the 6-position of the alpha-D-N-acetylgalactosamine through torsion angles φ = O5–C1–O1–C6 and ψ = C1–O1–C6–C5 [22]. The presence of an additional CH2 group in the beta-1,6 linkage confers significantly greater conformational flexibility compared to the beta-1,3 linkage, enabling diverse spatial orientations of the branching N-acetylglucosamine residue [22] [27].
The anomeric configurations of the constituent monosaccharides play crucial roles in determining the overall structural stability and biological recognition properties of the core 2 O-glycan [9] [13]. The beta-D-galactose adopts the beta-anomeric configuration at its C1 carbon, positioning the hydroxyl group in an equatorial orientation that provides enhanced stability and reduced reactivity compared to the alpha-anomer [13]. Similarly, the N-acetyl-beta-D-glucosamine maintains the beta-anomeric configuration, contributing to the overall structural stability of the branching arm [11].
| Monosaccharide | Anomeric Configuration | Anomeric Carbon | Hydroxyl Orientation | Stability Characteristics |
|---|---|---|---|---|
| D-Galactose (Galp) | β-anomer | C1 | Equatorial | More stable, less reactive |
| N-acetyl-D-glucosamine (GlcpNAc) | β-anomer | C1 | Equatorial | More stable, less reactive |
| N-acetyl-D-galactosamine (GalpNAc) | α-anomer | C1 | Axial | Less stable, more reactive |
In contrast, the N-acetyl-alpha-D-galactosamine at the reducing end adopts the alpha-anomeric configuration, placing the hydroxyl group in an axial orientation [7] [17]. This alpha-configuration renders the reducing end more reactive and less stable, facilitating the initial attachment to protein serine or threonine residues during O-glycosylation [4] [7]. The anomeric effect influences the electron distribution around the anomeric carbon, affecting both the chemical reactivity and the preferred conformational states of the glycosidic linkages [13].
The physical and chemical properties of beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc reflect its hydrophilic nature and capacity for extensive hydrogen bonding interactions [25]. The compound exhibits excellent water solubility due to the presence of multiple hydroxyl groups and acetamido functionalities distributed throughout its structure [16]. At physiological pH conditions (7.4), the molecule maintains electrical neutrality, as it lacks ionizable groups that would contribute to net charge formation [8].
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C20H35NO16 | Combined formula of all monosaccharides |
| Molecular Weight | 545.5 g/mol | Sum of component weights minus water lost in glycosidic bonds |
| Solubility | Water-soluble | Hydrophilic due to multiple hydroxyl groups |
| Charge at Physiological pH | Neutral | No ionizable groups at pH 7.4 |
| Hydrogen Bond Donors | 11 | From hydroxyl and amide groups |
| Hydrogen Bond Acceptors | 16 | From oxygen atoms and carbonyl groups |
The hydrogen bonding capacity of the molecule is substantial, with eleven hydrogen bond donor sites arising from hydroxyl and amide groups, and sixteen hydrogen bond acceptor sites provided by oxygen atoms in hydroxyl, ether, and carbonyl functionalities [25] [26]. These extensive hydrogen bonding capabilities enable the formation of complex three-dimensional networks with water molecules and facilitate specific recognition by lectins and other carbohydrate-binding proteins [25]. The acetamido groups present in both aminosugar components contribute additional conformational constraints through intramolecular hydrogen bonding, influencing the overall molecular shape and flexibility [25] [7].
The core 2 O-glycan structure maintains an intimate structural relationship with the core 1 O-glycan, as it represents a direct biosynthetic extension of the core 1 disaccharide [8] [29]. The core 1 structure, consisting of beta-D-galactose linked beta-1,3 to alpha-D-N-acetylgalactosamine (Galβ1-3GalNAcα-Ser/Thr), forms the foundational backbone that is preserved within the core 2 architecture [3] [16]. The transformation from core 1 to core 2 occurs through the enzymatic action of core 2 beta-1,6-N-acetylglucosaminyltransferases (C2GnT1, C2GnT2, or C2GnT3), which add the N-acetyl-beta-D-glucosamine residue to the 6-position of the alpha-D-N-acetylgalactosamine [29] [31].
This structural relationship is functionally significant because core 2 O-glycans can serve as platforms for further elongation and modification while retaining the core 1 recognition elements [20]. The preserved core 1 structure within core 2 enables continued interaction with core 1-specific lectins and glycan-binding proteins, while the additional branching arm provides opportunities for novel molecular recognition events [6] [18]. The biosynthetic pathway demonstrates that core 1 formation is a prerequisite for core 2 synthesis, establishing a hierarchical relationship between these two fundamental O-glycan structures [8] [29].
The core 2 O-glycan exhibits distinct structural differences when compared to core 3 and core 4 O-glycan architectures, despite sharing some common biosynthetic elements [8] [12]. Core 3 O-glycans feature a linear structure with N-acetyl-beta-D-glucosamine linked beta-1,3 to the alpha-D-N-acetylgalactosamine (GlcNAcβ1-3GalNAcα-Ser/Thr), lacking the galactose residue present in core 1 and core 2 structures [29]. This fundamental difference results in distinct recognition properties and biological functions compared to the galactose-containing core 2 structure [6].
| O-Glycan Type | Structure | Key Enzyme | Tissue Distribution | Branching |
|---|---|---|---|---|
| Core 1 | Galβ1-3GalNAcα-Ser/Thr | Core 1 β1,3-galactosyltransferase (C1GalT1) | Widely distributed | Linear |
| Core 2 | Galβ1-3(GlcNAcβ1-6)GalNAcα-Ser/Thr | Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT) | Intestinal epithelium, immune cells | Branched |
| Core 3 | GlcNAcβ1-3GalNAcα-Ser/Thr | Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT) | Primarily in intestinal tissues | Linear |
| Core 4 | GlcNAcβ1-3(GlcNAcβ1-6)GalNAcα-Ser/Thr | Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT2) | Primarily in intestinal tissues | Branched |
Core 4 O-glycans represent a more complex branched structure that combines elements of both core 2 and core 3 architectures [29]. The core 4 structure (GlcNAcβ1-3(GlcNAcβ1-6)GalNAcα-Ser/Thr) contains two N-acetylglucosamine residues attached to the alpha-D-N-acetylgalactosamine through both beta-1,3 and beta-1,6 linkages, but lacks the galactose component that defines core 1 and core 2 structures [8] [29]. The biosynthesis of core 4 requires the sequential action of core 3 beta-1,3-N-acetylglucosaminyltransferase followed by core 2 beta-1,6-N-acetylglucosaminyltransferase 2 (C2GnT2) [29] [31].
The branching pattern of beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc creates a distinctive three-dimensional architecture that influences both molecular recognition and conformational dynamics [18] [25]. The central alpha-D-N-acetylgalactosamine serves as a branching hub with two distinct arms extending from different positions on the pyranose ring [22]. The beta-1,3-linked galactose extends from the 3-position, forming a relatively rigid arm that maintains the core 1 structural framework [27]. Simultaneously, the beta-1,6-linked N-acetylglucosamine projects from the 6-position, creating a more flexible branching arm due to the conformational freedom afforded by the additional methylene group in the linkage [22] [27].
Conformational analysis reveals that the beta-1,6 linkage exhibits significantly greater rotational freedom compared to the beta-1,3 linkage, enabling the N-acetylglucosamine residue to sample multiple spatial orientations [25] [27]. Nuclear magnetic resonance spectroscopy studies have demonstrated that the N-acetyl groups in both aminosugar components can engage in dynamic intramolecular hydrogen bonding interactions that influence the overall molecular conformation [25] [26]. These conformational fluctuations are particularly evident in the N-acetylglucosamine branch, where the acetamido group can alternate between different hydrogen bonding partners, resulting in observable line broadening in carbon-13 nuclear magnetic resonance spectra [25].
The three-dimensional structure analysis indicates that the branched core 2 architecture provides a larger molecular surface area compared to linear core 1 structures, facilitating multivalent interactions with carbohydrate-binding proteins [18]. Ion mobility mass spectrometry studies have revealed that core 2 O-glycans adopt more extended conformations in the gas phase compared to core 1 structures of similar mass, reflecting the spatial requirements of the branched architecture [18]. The conformational flexibility of the beta-1,6 branch enables adaptive binding to diverse receptor sites while maintaining the structural integrity of the core 1 recognition elements [20] [25].
The basic core 2 O-glycan structure serves as a scaffold for numerous enzymatic modifications that generate extended structures with enhanced biological functionality [20] [29]. Sialylation represents one of the most common modifications, involving the addition of sialic acid residues (N-acetylneuraminic acid) to terminal positions through the action of specific sialyltransferases [8]. ST3Gal1 can add sialic acid in alpha-2,3 linkage to the terminal galactose of the core 1 arm, while ST6GalNAc1 can attach sialic acid in alpha-2,6 linkage to the alpha-D-N-acetylgalactosamine [8]. These sialylated core 2 structures play crucial roles in immune cell recognition and inflammatory processes [14] [20].
| Extended Structure | Modification | Enzyme Involved | Biological Function | Example |
|---|---|---|---|---|
| Sialylated Core 2 | Addition of sialic acid (Neu5Ac) | Sialyltransferases (ST3Gal, ST6GalNAc) | Cell recognition, immune regulation | Sialyl Core 2 on leukocytes |
| Fucosylated Core 2 | Addition of fucose (Fuc) | Fucosyltransferases (FUT) | Selectin ligand formation, cell adhesion | Lewis X on Core 2 structures |
| Polylactosamine Extended Core 2 | Addition of Galβ1-4GlcNAc repeats | β1,4-galactosyltransferase and β1,3-N-acetylglucosaminyltransferase | Cell adhesion, receptor binding | I-antigen on Core 2 |
| Sulfated Core 2 | Addition of sulfate groups | Sulfotransferases | Receptor binding, immune regulation | Sulfated Core 2 on high endothelial venules |
Fucosylation modifications involve the addition of L-fucose residues through fucosyltransferase enzymes, creating Lewis antigen structures on the core 2 framework [20]. The formation of Lewis X (CD15) epitopes on core 2 structures requires the sequential action of beta-1,4-galactosyltransferase to extend the N-acetylglucosamine branch, followed by alpha-1,3-fucosyltransferase to add fucose to the newly formed lactosamine unit [20]. These fucosylated core 2 structures function as selectin ligands, mediating leukocyte rolling and adhesion during inflammatory responses [20].
Polylactosamine extension represents another significant modification pathway, where alternating beta-1,4-galactose and beta-1,3-N-acetylglucosamine residues are added to create linear chains on either or both arms of the core 2 structure [18] [20]. These extended polylactosamine chains form the basis for I-antigen structures and provide additional sites for further modifications such as fucosylation and sialylation [6] [18]. The biosynthesis of these extended structures requires the coordinated action of beta-1,4-galactosyltransferase and beta-1,3-N-acetylglucosaminyltransferase enzymes [11] [20].